Cas no 1269981-23-8 ((3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid)

(3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid is a fluorinated β-amino acid derivative featuring a chiral center at the 3-position. Its structure incorporates a 2-fluoro-3-(trifluoromethyl)phenyl group, enhancing steric and electronic properties for applications in medicinal chemistry and peptide design. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the fluorine substitution can influence binding interactions. This compound serves as a valuable intermediate for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its enantiomeric purity (S-configuration) ensures precise stereochemical control in asymmetric synthesis. Suitable for research in drug discovery, it offers potential for optimizing pharmacokinetic and pharmacodynamic profiles in targeted therapeutics.
(3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid structure
1269981-23-8 structure
Product name:(3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid
CAS No:1269981-23-8
MF:C10H9F4NO2
Molecular Weight:251.177576780319
MDL:MFCD18668034
CID:4760932

(3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-3-Amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoic acid
    • (3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid
    • MDL: MFCD18668034
    • インチ: 1S/C10H9F4NO2/c11-9-5(7(15)4-8(16)17)2-1-3-6(9)10(12,13)14/h1-3,7H,4,15H2,(H,16,17)/t7-/m0/s1
    • InChIKey: HBKNFIAJLRDAQA-ZETCQYMHSA-N
    • SMILES: FC1C(C(F)(F)F)=CC=CC=1[C@H](CC(=O)O)N

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • XLogP3: -1
  • トポロジー分子極性表面積: 63.3

(3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D557074-5g
Benzenepropanoic acid, ß-amino-2-fluoro-3-(trifluoromethyl)-, (ßS)-
1269981-23-8 96%
5g
$2775 2025-02-18
eNovation Chemicals LLC
D557074-25g
Benzenepropanoic acid, ß-amino-2-fluoro-3-(trifluoromethyl)-, (ßS)-
1269981-23-8 96%
25g
$7815 2024-05-25
eNovation Chemicals LLC
D557074-1g
Benzenepropanoic acid, ß-amino-2-fluoro-3-(trifluoromethyl)-, (ßS)-
1269981-23-8 96%
1g
$870 2024-05-25
eNovation Chemicals LLC
D557074-25g
Benzenepropanoic acid, ß-amino-2-fluoro-3-(trifluoromethyl)-, (ßS)-
1269981-23-8 96%
25g
$7815 2025-02-19
eNovation Chemicals LLC
D557074-5g
Benzenepropanoic acid, ß-amino-2-fluoro-3-(trifluoromethyl)-, (ßS)-
1269981-23-8 96%
5g
$2775 2025-02-19
eNovation Chemicals LLC
D557074-5g
Benzenepropanoic acid, ß-amino-2-fluoro-3-(trifluoromethyl)-, (ßS)-
1269981-23-8 96%
5g
$2775 2024-05-25
eNovation Chemicals LLC
D557074-25g
Benzenepropanoic acid, ß-amino-2-fluoro-3-(trifluoromethyl)-, (ßS)-
1269981-23-8 96%
25g
$7815 2025-02-18
eNovation Chemicals LLC
D557074-1g
Benzenepropanoic acid, ß-amino-2-fluoro-3-(trifluoromethyl)-, (ßS)-
1269981-23-8 96%
1g
$870 2025-02-18
eNovation Chemicals LLC
D557074-1g
Benzenepropanoic acid, ß-amino-2-fluoro-3-(trifluoromethyl)-, (ßS)-
1269981-23-8 96%
1g
$870 2025-02-19

(3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid 関連文献

(3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acidに関する追加情報

Introduction to (3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid (CAS No. 1269981-23-8)

(3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1269981-23-8, belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further research and development in drug discovery.

The molecular structure of (3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid features a chiral center at the third carbon atom, which contributes to its stereospecificity and potential for selective interactions with biological targets. The presence of both an amino group and a fluoro-substituted phenyl ring enhances its pharmacological profile, offering opportunities for the development of novel therapeutic agents.

In recent years, there has been a growing interest in the synthesis and characterization of fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity. The trifluoromethyl group in particular is known to increase lipophilicity and resistance to enzymatic degradation, making it an attractive feature for drug design. The combination of these structural elements in (3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid positions it as a promising scaffold for the development of next-generation pharmaceuticals.

Current research in the field of medicinal chemistry has highlighted the importance of chiral auxiliaries and catalysts in the synthesis of enantiomerically pure compounds. The stereochemistry of (3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid is particularly relevant in this context, as it allows for the exploration of enantioselective binding interactions with biological receptors. This has led to several studies investigating its potential as a precursor for chiral drugs that exhibit improved efficacy and reduced side effects.

The fluoro-substituted phenyl ring in the molecule also plays a crucial role in its pharmacological properties. Fluorine atoms are known to modulate electronic and steric effects, which can significantly influence the binding affinity and selectivity of drug candidates. In particular, the 2-fluoro-3-(trifluoromethyl)phenyl moiety has been shown to enhance interactions with certain enzyme targets, making it a valuable feature for designing inhibitors with high potency.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, providing insights into the binding mechanisms of such compounds. Studies using molecular dynamics simulations have demonstrated that (3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid can form stable complexes with target proteins through specific hydrogen bonding networks and hydrophobic interactions. These findings are crucial for optimizing the compound's pharmacokinetic properties and improving its therapeutic potential.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Modern synthetic methodologies, such as asymmetric hydrogenation and fluorination techniques, have been employed to construct the complex framework efficiently. These advances have not only streamlined the production process but also opened new avenues for modifying the structure and enhancing the biological activity of related compounds.

In addition to its pharmaceutical applications, (3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid has shown promise in materials science, particularly in the development of advanced polymers and coatings. The unique electronic properties conferred by the fluoro-substituted aromatic ring make it an interesting candidate for creating materials with enhanced durability and chemical resistance.

The growing body of research on this compound underscores its significance as a versatile building block in synthetic chemistry. Its ability to serve as a precursor for various bioactive molecules makes it an invaluable asset in drug discovery pipelines. As our understanding of molecular interactions continues to evolve, compounds like (3S)-3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid are expected to play an increasingly important role in developing innovative therapeutic solutions.

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